3-Phenylimidazo[5,1-b]thiazole
Description
3-Phenylimidazo[5,1-b]thiazole is a fused heterocyclic compound comprising an imidazole ring fused to a thiazole moiety at the [5,1-b] position, with a phenyl substituent at the 3-position.
Properties
Molecular Formula |
C11H8N2S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
3-phenylimidazo[5,1-b][1,3]thiazole |
InChI |
InChI=1S/C11H8N2S/c1-2-4-9(5-3-1)10-7-14-11-6-12-8-13(10)11/h1-8H |
InChI Key |
AAISLHKMYUUJBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=CN=CN32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Imidazo[2,1-b]thiazole Derivatives
Key Examples :
- Levamisole [(6S)-2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole]: A clinically used antihelminthic and immunomodulatory agent .
- 6-(4-Methylsulfonylphenyl)imidazo[2,1-b]thiazole : Exhibits potent COX-2 inhibition (IC₅₀ = 1.4 μM) .
- VEGFR-targeted imidazo[2,1-b]thiazoles : Derivatives such as compound 5l show selective inhibition against MDA-MB-231 cancer cells, linked to angiogenesis suppression .
Structural and Functional Differences :
- Substituent Effects : The phenyl group at position 3 may enhance lipophilicity and membrane permeability compared to substituents at other positions (e.g., position 6 in levamisole).
Table 1: Structural and Pharmacological Comparison of Imidazo-thiazole Derivatives
Pyrazolo[5,1-b]thiazole Derivatives
Key Features :
Comparison with this compound :
Benzo-Fused Imidazothiazoles
Example : Chiral (R/S)-2-phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole catalysts enable asymmetric synthesis of 1,5-benzothiazepines via chalcogen bonding .
Functional Contrast :
- Applications : Benzo-fused derivatives are prioritized in catalysis and materials science, whereas this compound is more likely explored for pharmacological uses.
- Conjugation Effects : The benzo group extends π-conjugation, lowering triplet energy levels in phosphorescent materials (e.g., Ir(III) complexes) .
Substituent-Driven Activity Variations
- COX-2 Inhibition : 6-(4-Methylsulfonylphenyl)imidazo[2,1-b]thiazole derivatives achieve IC₅₀ values of ~1.4 μM, highlighting the importance of electron-withdrawing substituents .
- Anticancer Selectivity : Imidazo[2,1-b]thiazoles with acetamide side chains (e.g., compound 5l ) show 10-fold selectivity for MDA-MB-231 over HepG2 cells, suggesting substituent-driven target specificity .
Table 2: Pharmacological Activity Comparison
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